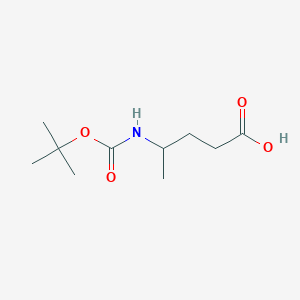

N-Boc-4-aminopentanoic Acid

Description

The exact mass of the compound 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVXURBKURNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405721 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172833-22-6 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatile Role of a Protected Amino Acid

An In-depth Technical Guide to N-Boc-4-aminopentanoic Acid: Properties, Applications, and Protocols

This compound is a synthetic amino acid derivative that has become an invaluable tool for researchers in medicinal chemistry, peptide synthesis, and drug development. Structurally, it is a five-carbon carboxylic acid chain where the amino group at the fourth position is protected by a tert-butoxycarbonyl (Boc) group. This seemingly simple modification is the key to its utility. The Boc group acts as a temporary shield for the highly reactive amine, preventing it from participating in unwanted side reactions during complex synthetic sequences.[1][2] Its stability under a wide range of conditions, coupled with the ease of its removal under specific acidic protocols, allows for precise chemical control.[3][4] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and critical applications of this compound, offering field-proven insights for its effective use in the laboratory.

Core Physicochemical Properties

The fundamental properties of a reagent dictate its handling, storage, and application. This compound is typically supplied as a stable, off-white powder.[5][6] Its characteristics are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Chemical Names | 4-[(tert-Butoxycarbonyl)amino]pentanoic acid; 4-[[(1,1-Dimethylethoxy)carbonyl]amino]pentanoic acid | [7][8] |

| CAS Number | 172833-22-6 (for the racemate) | [7][8][9][10] |

| Molecular Formula | C₁₀H₁₉NO₄ | [5][7] |

| Molecular Weight | 217.26 g/mol | [5][6][8] |

| Appearance | White to off-white powder/solid | [5][6] |

| Melting Point | 48-52 °C (for a related compound, Boc-5-aminopentanoic acid) | [6] |

| Solubility | Soluble in methanol | [6] |

| Storage Conditions | 0-8 °C, Keep in a dark place, Sealed in dry | [5][6][7] |

Note: Physical properties such as melting point can vary slightly between suppliers and based on purity. The listed melting point is for the closely related Boc-5-aminopentanoic acid and serves as an estimate.

The Boc Protecting Group: A Cornerstone of Modern Synthesis

The strategic importance of this compound is rooted in the function of the tert-butoxycarbonyl (Boc) protecting group. In multi-step syntheses, particularly peptide synthesis, the amine group of an amino acid is nucleophilic and can react undesirably if left exposed. The Boc group sterically and electronically "masks" this reactivity.

Expertise in Action: The "Why" of Boc Protection The choice of the Boc group is deliberate. It is exceptionally stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of the molecule (like the carboxylic acid) without fear of unintended side reactions at the amine.[3] However, it is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This differential stability is the foundation of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4] The cleavage mechanism involves the formation of a stable tert-butyl cation, which is typically captured by a scavenger to prevent it from alkylating sensitive residues in the peptide chain.[3]

The general workflow for the protection of the amino group and its subsequent deprotection is a fundamental cycle in synthetic chemistry.

Caption: Boc protection/deprotection cycle.

Spectroscopic Profile: A Structural Fingerprint

While specific spectra from a single source are not provided, the structure of this compound allows for a confident prediction of its key spectroscopic features. This is a critical skill for verifying the identity and purity of the compound in a research setting.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is highly informative. The most prominent feature is a large singlet integrating to 9 protons around 1.4 ppm, which is characteristic of the three equivalent methyl groups of the tert-butyl moiety in the Boc group.[11] The protons on the pentanoic acid backbone will appear as multiplets between approximately 1.5 and 4.0 ppm. The N-H proton of the carbamate will likely appear as a broad signal, the chemical shift of which can be solvent-dependent.[11] The acidic proton of the carboxylic acid is often very broad and may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C spectrum will show distinct signals for each of the 10 carbons. Key signals include the carbonyl of the carboxylic acid (~175-180 ppm), the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the three equivalent methyl carbons of the Boc group (~28 ppm).

-

IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[12] Expect to see a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. A sharp N-H stretch from the carbamate will appear around 3350 cm⁻¹.[11] Most diagnostically, two strong C=O (carbonyl) stretching bands will be visible: one for the carboxylic acid around 1710 cm⁻¹ and another for the carbamate of the Boc group around 1690 cm⁻¹.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 217. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (57 mass units) or isobutylene (56 mass units), leading to significant fragment ions.

Synthesis and Purification Protocol

This compound is typically synthesized by reacting the parent amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a robust and widely used method for Boc protection.[3]

Protocol: Synthesis of this compound

Objective: To protect the amine functionality of 4-aminopentanoic acid using di-tert-butyl dicarbonate. A similar protocol is described for the 5-amino isomer.[6]

Materials:

-

4-aminopentanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or another suitable base

-

Dioxane (or other suitable solvent like THF)

-

Water

-

Hydrochloric acid (HCl), 1N

-

Dichloromethane (DCM) or Ethyl Acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Rotary evaporator, separatory funnel, standard glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminopentanoic acid in a mixture of 2% aqueous sodium hydroxide and dioxane.[6] Stir until a homogenous solution is formed.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dioxane to the stirred reaction mixture dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the degradation of Boc₂O.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.[6]

-

Acidification: After the reaction is complete, cool the flask in an ice bath and carefully acidify the mixture to a pH of ~3 with 1N HCl.[6] Self-Validation: Monitor the pH with litmus paper or a pH meter. This step protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.[6] Repeat the extraction two to three times to maximize yield.

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified further by recrystallization or column chromatography to achieve high purity (e.g., ≥ 98%).[5]

Key Applications in Research and Development

The utility of this compound stems from its bifunctional nature: a protected amine at one end and a reactive carboxylic acid at the other.

Building Block in Peptide Synthesis

This molecule is a fundamental building block in the synthesis of peptides and peptidomimetics.[2][5] In Solid-Phase Peptide Synthesis (SPPS), the carboxylic acid end of this compound is activated and coupled to the free N-terminus of a growing peptide chain anchored to a solid resin support. After coupling, the Boc group is removed with acid, revealing a new N-terminus ready for the next coupling cycle.[4][13][14]

Caption: Role of N-Boc-AA in an SPPS cycle.

Linker in PROTAC Development

In the burgeoning field of targeted protein degradation, this compound and its derivatives serve as valuable linkers for creating Proteolysis-Targeting Chimeras (PROTACs).[15] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The aliphatic chain of aminopentanoic acid acts as a simple, flexible spacer connecting the ligand that binds the target protein to the ligand that recruits the E3 ligase.[15] The Boc-protected form is used during the multi-step synthesis of the final PROTAC molecule.

Stability, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Stability: The compound is generally stable under recommended storage conditions.[16][17] It is incompatible with strong oxidizing agents and strong acids, which can cause premature deprotection or decomposition.[17][18] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 0-8 °C.[5][7] Protect from moisture to prevent hydrolysis of the carboxylic acid and potential degradation.

-

Safety: this compound may cause skin and eye irritation.[16][17] It may also be harmful if swallowed or inhaled. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[16][18] Work in a well-ventilated area or a chemical fume hood.[16] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[17][18]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for advanced molecular construction. Its value lies in the predictable and reliable behavior of the Boc protecting group, which provides chemists with the control needed to build complex molecules like therapeutic peptides and targeted protein degraders. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new scientific discoveries and drug development.

References

- Chem-Impex. (n.d.). (S)-Boc-4-amino-pentanoic acid.

- United States Biological. (n.d.). This compound CAS 172833-22-6.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). (R)-4,5-Bis(Boc-amino)-pentanoic acid Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Jefford, C. W., Thornton, S. R., & Sienkiewicz, K. (1994). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.

- Fisher Scientific. (2025). Safety Data Sheet: BOC-5-Aminopentanoic acid, 97%.

- ChemicalBook. (n.d.). Boc-5-aminopentanoic acid.

- Selleck Chemicals. (n.d.). 5-Boc-amino-pentanoic acid PROTAC Linker.

- AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Fisher Scientific. (2023). Safety Data Sheet: BOC-5-Aminopentanoic acid, 97%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

- Chem-Impex. (n.d.). Ácido (S)-Boc-4-amino-pentanoico.

- Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.

- National Center for Biotechnology Information. (n.d.). (4S)-4-Aminopentanoic acid. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 4-Aminobutyric Acid. PubChem Compound Database.

- Echemi. (n.d.). This compound.

- ResearchGate. (n.d.). Reaction scheme for the synthesis of (S)-4-aminopentanoic acid.

- AOBIOUS. (n.d.). This compound.

- H-C Biotech. (n.d.). This compound.

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.

- Soderberg, T. (n.d.). Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Wikipedia. (n.d.). Peptide synthesis.

- Scribd. (n.d.). IR and NMR Practice 93.

- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.

- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.

- Tokyo Chemical Industry. (2025). Safety Data Sheet.

- Leah4sci. (n.d.). Spectroscopy: IR, NMR, Mass Spec.

- Reisner, B. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching.

- Rowles, I., & Grogan, G. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. echemi.com [echemi.com]

- 9. allbiopharm.com [allbiopharm.com]

- 10. e-biochem.com [e-biochem.com]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. selleckchem.com [selleckchem.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.ie [fishersci.ie]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-Boc-4-aminopentanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Boc-4-aminopentanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. The document delves into the prevalent synthetic strategies, emphasizing the widely utilized protection of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). It offers a detailed, step-by-step protocol for this method, including insights into reaction optimization, work-up, and purification. Furthermore, this guide explores alternative and emerging synthetic routes, such as enzymatic synthesis from levulinic acid, highlighting the principles of green chemistry. The content is tailored for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights to enable successful and efficient synthesis of this important molecule.

Introduction: The Significance of this compound in Drug Discovery

This compound, a derivative of the non-proteinogenic amino acid 4-aminopentanoic acid, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its unique structural features, including a chiral center and the presence of both a carboxylic acid and a protected amine, make it a versatile scaffold for the development of novel therapeutics.[1] The tert-butoxycarbonyl (Boc) protecting group is paramount, as it shields the primary amine from unwanted reactions, allowing for selective modifications at the carboxylic acid terminus.[3][4][5] This strategic protection is fundamental in multi-step syntheses, particularly in peptide synthesis and the construction of complex heterocyclic systems.[5] The demand for enantiomerically pure forms, such as (R)- and (S)-N-Boc-4-aminopentanoic acid, is particularly high in the pharmaceutical industry, where stereochemistry plays a critical role in determining pharmacological activity.[1][6]

The applications of this compound and its derivatives are extensive, ranging from their use in creating peptidomimetics with enhanced stability to their role as precursors for compounds targeting neurological disorders.[1][6] As the field of drug discovery continues to evolve, the need for efficient and scalable methods for producing such key building blocks remains a significant focus. This guide aims to provide the necessary technical details to empower researchers in this endeavor.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several distinct routes. The choice of method often depends on factors such as the desired stereochemistry, scale of the reaction, and considerations for sustainability.

The Cornerstone Approach: Boc Protection of 4-Aminopentanoic Acid

The most direct and widely employed method for synthesizing this compound involves the protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride).[7][8] This reaction is favored for its high efficiency, mild reaction conditions, and the straightforward purification of the final product.

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a stable leaving group (tert-butoxide and carbon dioxide), resulting in the formation of the N-Boc protected amino acid.[9] The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.[8][10]

Diagram: Mechanism of Boc Protection

Caption: Nucleophilic attack of the amine on Boc anhydride.

Green Chemistry in Focus: Enzymatic Synthesis from Levulinic Acid

In recent years, there has been a significant push towards more sustainable and environmentally friendly synthetic methods. One such approach for the synthesis of chiral 4-aminopentanoic acid, the precursor to the N-Boc derivative, is the enzymatic reductive amination of levulinic acid.[6][11] Levulinic acid is a bio-based platform chemical, making this a particularly attractive green alternative.[6][12][13]

This method often utilizes engineered enzymes, such as glutamate dehydrogenase, to achieve high stereoselectivity, yielding either the (R) or (S) enantiomer with high enantiomeric excess.[6][11] The subsequent Boc protection of the resulting chiral amino acid can then be carried out using the standard procedure.

Advantages of the Enzymatic Route:

-

High Stereoselectivity: Enables the synthesis of enantiomerically pure products.[6][11]

-

Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature.

-

Sustainable Starting Material: Utilizes a renewable biomass-derived starting material.[6][12][13]

Diagram: Synthetic Routes Overview

Caption: Comparison of chemical and enzymatic synthesis routes.

Experimental Protocol: Synthesis of this compound via Boc Protection

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-aminopentanoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Aminopentanoic acid | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopentanoic acid in a mixture of 1,4-dioxane and water.[7]

-

Basification: Add a solution of sodium hydroxide to adjust the pH of the mixture to approximately 9-10. This deprotonates the amino group, activating it for the subsequent reaction.[7]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise to the cooled solution while vigorously stirring. It is crucial to maintain the temperature at 0°C and the pH between 9 and 10 during the addition.[7]

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring overnight.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After the reaction is complete, carefully acidify the reaction mixture with a dilute acid, such as 1 M HCl, to a pH of 2-3. This protonates the carboxylate and any unreacted amine.[7]

-

Extraction: Extract the product, this compound, from the aqueous mixture using an organic solvent like ethyl acetate.[7] Perform the extraction multiple times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate.[7] Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Purification

The crude this compound, which is often obtained as a colorless or light yellow oil, can be purified by crystallization.[14]

-

Crystallization: If the product is an oil, it can be solidified by standing at room temperature, potentially with the addition of seed crystals.[14]

-

Slurrying: Add a non-polar solvent, such as hexane or cyclohexane, to the solidified product and stir to form a slurry.[14]

-

Isolation: Filter the solid product, wash with a small amount of the cold non-polar solvent, and dry under vacuum to obtain pure this compound.[14]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pentanoic acid backbone and the characteristic singlet for the nine protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the pentanoic acid chain. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₁₀H₁₉NO₄, MW: 217.26 g/mol ).[15][16] |

| FT-IR | Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carboxylic acid and carbamate, and the C-H stretches of the alkyl groups. |

Conclusion

The synthesis of this compound is a fundamental process for researchers in drug discovery and development. The Boc protection of 4-aminopentanoic acid remains a robust and reliable method, offering high yields and straightforward purification. Concurrently, the emergence of enzymatic routes from bio-based feedstocks presents a promising avenue for more sustainable production. This guide has provided a detailed, practical framework for the successful synthesis and purification of this vital chemical building block, empowering scientists to advance their research in the creation of novel and impactful therapeutics.

References

-

Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (n.d.). ResearchGate. Retrieved from [Link]

-

Liu, X., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 804920. Retrieved from [Link]

-

Biologically active molecules containing (R)-4-aminopentanoic acid moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Silverman, R. B., & Nanavati, S. M. (1992). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry, 57(24), 6671-6677. Retrieved from [Link]

-

Di-tert-butyl dicarbonate. (n.d.). In Wikipedia. Retrieved from [Link]

-

5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

The Chemistry Behind Di-tert-butyl Dicarbonate: Protecting Amines Effectively. (2025). Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Liu, X., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 804920. Retrieved from [Link]

- Crystallization method of Boc-amino acid. (n.d.). Google Patents.

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound CAS NO.172833-22-6. (n.d.). LookChem. Retrieved from [Link]

-

Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026). Retrieved from [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. Buy (R)-4-Aminopentanoic acid | 5937-83-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 11. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 15. usbio.net [usbio.net]

- 16. This compound | CAS: 172833-22-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

N-Boc-4-aminopentanoic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 172833-22-6

Abstract: This technical guide provides a comprehensive overview of N-Boc-4-aminopentanoic acid, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its purification and characterization, and discusses its applications in the pharmaceutical industry. The guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile molecule in their work.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, systematically named 4-(tert-butoxycarbonylamino)pentanoic acid, is a non-natural γ-amino acid derivative.[1][2] Its structure incorporates a pentanoic acid backbone with an amine group at the fourth position, which is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is a cornerstone of modern peptide synthesis, shielding the amine functionality from unwanted reactions during the formation of peptide bonds.[3][4] The ability to selectively deprotect the Boc group under acidic conditions makes this compound a valuable and versatile intermediate in the construction of complex peptides and other bioactive molecules.[5]

The γ-amino acid scaffold is of particular interest in medicinal chemistry as it can be used to create peptidomimetics with enhanced stability and novel pharmacological properties.[6] The incorporation of building blocks like this compound allows for the design of molecules that can mimic or inhibit biological processes, leading to the development of new therapeutic agents.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 172833-22-6 | [7] |

| Molecular Formula | C10H19NO4 | [7] |

| Molecular Weight | 217.26 g/mol | [8] |

| Appearance | White to off-white powder/solid | [7] |

| Purity | Typically ≥95% | [8] |

| Storage Temperature | 4°C | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the Boc protection of amino acids.[9]

Materials:

-

4-aminopentanoic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 4-aminopentanoic acid in a mixture of 1,4-dioxane and water.

-

Add a base, such as sodium hydroxide, to adjust the pH of the solution to approximately 9-10.

-

Cool the solution to 0°C in an ice bath.

-

Add Boc anhydride portion-wise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

-

Extract the product, this compound, with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.[9]

Purification and Characterization

Ensuring the purity and verifying the identity of this compound are critical steps for its use in sensitive applications like drug synthesis.

Purification

The crude product obtained from the synthesis can be purified by the following methods:

-

Extraction: As described in the synthesis protocol, extraction is a key step to separate the product from water-soluble impurities and byproducts.[9]

-

Recrystallization: For solid products, recrystallization is a powerful technique to achieve high purity.[10] A suitable solvent system for recrystallization of this compound would typically involve a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature, often in combination with a less polar anti-solvent.[10] A patent for a similar Boc-amino acid suggests that after evaporation of the extraction solvent to an oil, the addition of a seed crystal and a non-polar solvent like cyclohexane can induce crystallization.[11]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. A reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point for the analysis of Boc-protected amino acids.[7][12] Detection is typically performed using a UV detector at a wavelength around 210-220 nm.[12]

-

Thin-Layer Chromatography (TLC): TLC provides a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. For Boc-protected amino acids, a typical mobile phase could be a mixture of n-butanol, acetic acid, and water.[12]

Caption: A typical workflow for the purification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the pentanoic acid chain (a doublet), and the various methylene and methine protons along the carbon backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group (typically in the range of 155-175 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pentanoic acid chain.[13]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 218.13.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carboxylic acid and the carbamate, and the C-H stretches of the alkyl groups.[14]

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the Boc protecting group allows for its seamless integration into peptide synthesis workflows.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). In this methodology, the N-terminus of the growing peptide chain is protected with a Boc group. After coupling of the next amino acid, the Boc group is removed with an acid like trifluoroacetic acid (TFA) to allow for the next coupling reaction to occur.[3] The use of this compound allows for the incorporation of a γ-amino acid moiety into a peptide sequence, which can lead to peptides with improved stability against enzymatic degradation and unique conformational properties.

Development of Peptidomimetics and Small Molecule Therapeutics

Beyond traditional peptide synthesis, this compound is a valuable starting material for the synthesis of peptidomimetics and other small molecule drugs. The γ-amino acid structure can be found in various natural products and synthetic compounds with diverse biological activities. For instance, (R)-4-aminopentanoic acid is an important intermediate for the synthesis of agents for the treatment of central nervous system injuries and neurodegenerative diseases.[6] While this is the unprotected version, this compound would be a key precursor in a synthetic route to such molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data sheets for similar compounds, this compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[13][15]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is 4°C.[7]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

If inhaled: Move person into fresh air.

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with its CAS number 172833-22-6, is a fundamentally important building block for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its strategic use of the Boc protecting group allows for controlled and efficient synthetic routes to complex molecules. This guide has provided a detailed overview of its properties, synthesis, purification, characterization, and applications, intended to equip researchers with the necessary knowledge for its successful utilization. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase.

References

- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a relevant Sigma-Aldrich SDS for a similar compound.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

The Journal of Organic Chemistry. (1995). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. Retrieved from [Link]

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

-

Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobutyric Acid | C5H11NO2 | CID 223130. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminobutyric Acid | C5H11NO2 | CID 223130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. nbinno.com [nbinno.com]

- 5. agilent.com [agilent.com]

- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mt.com [mt.com]

- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-Boc-4-aminopentanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research and peptide chemistry, the precise construction of complex molecular architectures is paramount. Non-standard amino acids and their derivatives serve as critical building blocks in this endeavor, offering novel functionalities and structural diversity. Among these, N-Boc-4-aminopentanoic acid emerges as a key intermediate, valued for its role in the synthesis of modified peptides and peptidomimetics. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine function of 4-aminopentanoic acid renders it a versatile tool for controlled, stepwise chemical synthesis.

This technical guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, outlining a robust synthesis protocol, and exploring its applications in the field of drug development. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers at the forefront of chemical and pharmaceutical sciences.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. This compound is a white to off-white solid at room temperature, and its key quantitative data are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is 217.26 g/mol .[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 217.26 g/mol | [1][2] |

| Molecular Formula | C10H19NO4 | [1][3] |

| CAS Number | 172833-22-6 | [1][3] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 4°C | [3] |

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its function is to temporarily "mask" the nucleophilic amino group, preventing it from participating in unintended reactions. This allows for the selective formation of amide bonds at the carboxylic acid terminus. The efficacy of the Boc group stems from its unique chemical stability: it is robust under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without compromising other acid-labile functionalities in the molecule. This orthogonal deprotection strategy is fundamental to the stepwise elongation of peptide chains in solid-phase peptide synthesis (SPPS).

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a well-established procedure involving the reaction of 4-aminopentanoic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The following protocol is a self-validating system, where successful execution yields a product with the expected spectroscopic characteristics.

Experimental Protocol:

-

Dissolution: Dissolve 4-aminopentanoic acid in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a 2M sodium hydroxide solution. This deprotonates the amino group, enhancing its nucleophilicity.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the subsequent reaction.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise to the cooled solution while maintaining the temperature and pH. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion.

-

Acidification and Extraction: Acidify the reaction mixture to a pH of 2-3 with 1M hydrochloric acid. This protonates the carboxylate, rendering the product soluble in organic solvents. Extract the product into ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining aqueous impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound as a solid.

Spectroscopic Characterization: A Predicted Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons in the pentanoic acid backbone and the Boc protecting group. The protons alpha to the carbonyl group (C2) would appear as a triplet, while the protons alpha to the nitrogen (C4) would be a multiplet. The methyl protons of the Boc group would present as a sharp singlet around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the pentanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.[4]

-

C-H stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C=O stretch: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid (around 1710 cm⁻¹) and another for the carbamate of the Boc group (around 1690 cm⁻¹).[4]

-

N-H bend: A peak around 1520 cm⁻¹ corresponding to the N-H bending of the amide in the Boc group.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be readily detected in both positive and negative ion modes.

-

Positive Ion Mode: The protonated molecule [M+H]⁺ would be observed at m/z 218.14.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ would be observed at m/z 216.13.

-

Fragmentation: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the Boc group (a neutral loss of 100 Da) or isobutylene (a loss of 56 Da) from the parent ion.[5]

Applications in Drug Development and Peptide Synthesis

This compound is a valuable building block in the synthesis of modified peptides and peptidomimetics.[6] Its incorporation into a peptide sequence can introduce conformational constraints, enhance metabolic stability, and modulate biological activity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using solid-phase peptide synthesis.

The use of this compound and other non-standard amino acids allows for the creation of peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation and improved receptor binding affinity.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated area or under a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound, with a molecular weight of 217.26 g/mol , is a strategically important molecule in the field of synthetic organic and medicinal chemistry. Its utility is primarily derived from the presence of the Boc protecting group, which enables its controlled incorporation into complex molecules, particularly peptides. A comprehensive understanding of its properties, a reliable synthesis protocol, and a predictive spectroscopic profile are essential for its effective application in research and development. As the demand for novel therapeutics continues to grow, the role of such specialized building blocks in the design and synthesis of next-generation drugs will undoubtedly expand.

References

- Shanghai Huicheng Biological Technology Co., Ltd. This compound. (n.d.).

- United States Biological. This compound CAS 172833-22-6. (n.d.).

- Chem-Impex. (S)-Boc-4-amino-pentanoic acid. (n.d.).

- Sigma-Aldrich. SAFETY DATA SHEET. (2025).

- Sigma-Aldrich. SAFETY DATA SHEET. (2025).

- Suzhou Allbio pharm Co., Ltd. This compound. (2021).

- Fisher Scientific. SAFETY DATA SHEET. (2025).

- Sigma-Aldrich. SAFETY DATA SHEET. (2025).

- United States Biological. This compound CAS 172833-22-6. (n.d.).

- Chem-Impex. Ácido (S)-Boc-4-amino-pentanoico. (n.d.).

- Jefford, C. W., Thornton, S. R., & Sienkiewicz, K. (1995). First Trapping Reaction of N-Boc Ethyl 3,4-Dehydropyroglutamate with Cyclopentadiene. Tetrahedron, 51(36), 10107-10114.

- BOC Sciences. The Role of Specialty Amino Acids in Pharmaceutical Development. (n.d.).

- ChemicalBook. Boc-5-aminopentanoic acid. (n.d.).

- Finetech Industry Limited. This compound. (n.d.).

- Suzhou Allbio pharm Co., Ltd. This compound. (2021).

- Santa Cruz Biotechnology. (S)-Boc-4-amino-pentanoic acid. (n.d.).

- ResearchGate. (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B) Amino donor optimization employing (S). (n.d.).

- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.

- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

applications of N-Boc-4-aminopentanoic acid in medicinal chemistry

An In-Depth Technical Guide to the Applications of N-Boc-4-aminopentanoic Acid in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of a Modified Amino Acid

In the intricate landscape of medicinal chemistry, the pursuit of novel therapeutics is often a game of molecular precision. It is not always the discovery of a completely new scaffold that leads to a breakthrough, but rather the subtle, strategic modification of existing ones. This compound, a non-proteinogenic γ-amino acid, exemplifies this principle. Its structure, seemingly simple, offers a powerful toolset for overcoming some of the most persistent challenges in drug development, namely peptide stability, bioavailability, and the targeted degradation of disease-causing proteins.

This guide provides an in-depth exploration of this compound as a pivotal building block in modern medicinal chemistry. We will move beyond a mere catalog of its uses to dissect the underlying chemical logic and provide actionable, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this versatile molecule in their own discovery pipelines.

Section 1: Core Molecular Profile and Strategic Importance

This compound is a derivative of 4-aminopentanoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This seemingly minor addition is the key to its utility, rendering the amine temporarily inert and allowing for selective chemical manipulations at the carboxylic acid terminus.[3][4][5]

1.1 Physicochemical Properties

A clear understanding of the molecule's fundamental properties is essential for its effective application in synthesis.

| Property | Value | Source |

| Chemical Name | 4-[(tert-Butoxycarbonyl)amino]pentanoic acid | [2] |

| CAS Number | 172833-22-6 (for the racemate) | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1][2][6] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | White powder or solid | [7][8] |

| Storage | 0-8 °C | [2][7] |

1.2 The Boc Protecting Group: A Gateway to Controlled Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[5] Its function is to "mask" the highly reactive and nucleophilic amine group, preventing it from engaging in unwanted side reactions.[3][4] The strategic value of the Boc group lies in its stability under a wide range of reaction conditions, yet its susceptibility to clean removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[5] This orthogonal deprotection strategy is fundamental to multi-step syntheses, such as solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled construction of complex molecules.[3][5]

Caption: Chemical structure and functional components of the molecule.

Section 2: Primary Applications in Drug Discovery

The unique structural features of this compound—a chiral center, a flexible four-carbon backbone, and orthogonal protecting groups—make it a valuable building block in several key areas of medicinal chemistry.

2.1 Crafting Superior Therapeutics: Peptidomimetics

Peptides are highly selective and potent biological molecules, but their use as drugs is often hampered by poor stability against enzymatic degradation and low oral bioavailability.[9][10] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations.[11][12]

This compound serves as an excellent scaffold for creating peptidomimetics. As a γ-amino acid, its incorporation into a peptide chain extends the backbone by one carbon atom compared to natural α-amino acids. This subtle alteration has profound consequences:

-

Enhanced Proteolytic Stability: The modified backbone is often no longer recognized by proteases, significantly increasing the molecule's half-life in vivo.[12]

-

Conformational Control: The longer, more flexible backbone allows the molecule to adopt unique secondary structures (e.g., helices and turns) that can enhance binding to biological targets.[13]

-

Improved Pharmacokinetics: The altered polarity and structure can lead to improved cell permeability and bioavailability.[7]

The synthesis of these modified peptides typically employs Solid-Phase Peptide Synthesis (SPPS), where this compound can be incorporated like any other amino acid building block after its carboxylic acid group is activated.[9]

Caption: Simplified workflow for incorporating the amino acid via SPPS.

2.2 As Enzyme Inhibitors: Mimicking Nature to Block Disease

Enzyme inhibitors are a major class of therapeutic drugs that function by blocking the activity of enzymes involved in disease pathways.[][15] The design of these inhibitors often relies on creating molecules that mimic the enzyme's natural substrate or the transition state of the reaction it catalyzes.

Substituted 4-aminopentanoic acids have been investigated as inactivators of enzymes such as γ-aminobutyric acid (GABA) transaminase.[16] By acting as a structural analog of the natural substrate, these molecules can bind to the enzyme's active site and inhibit its function. The chiral center and the length of the carbon chain in this compound make it a valuable starting material for synthesizing libraries of potential enzyme inhibitors for screening.[17][18]

2.3 A Critical Component in Targeted Protein Degradation: PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that removes disease-causing proteins from the cell rather than just inhibiting them.[19][20] The leading technology in this space is the Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule with three parts: a "warhead" that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[21][22]

The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is necessary for ubiquitination and subsequent degradation of the target by the proteasome.[22][]

After deprotection of the Boc group, the resulting 4-aminopentanoic acid moiety is an ideal component for constructing these critical linkers. It provides a flexible, synthetically versatile chain that can be readily modified and extended to achieve the optimal distance and geometry for effective protein degradation.[]

Caption: Conceptual structure of a PROTAC molecule.

Section 3: Experimental Protocols and Methodologies

The following protocols are presented as a guide for the practical application of this compound and related chemistries. They are self-validating systems designed for reproducibility.

3.1 Foundational Synthesis: Boc Protection of an Amine

This protocol details the standard and widely adopted method for protecting a primary or secondary amine, a foundational step for preparing molecules like this compound if starting from the unprotected amine. The causality is clear: the base neutralizes the amine salt (if used) and activates the amine for nucleophilic attack on the di-tert-butyl dicarbonate.[24]

Table of Reagents:

| Reagent | Role | Molar Eq. |

| Amine (e.g., 4-aminopentanoic acid) | Starting Material | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-donating agent | 1.1 |

| Triethylamine (TEA) or NaOH | Base | 1.5 - 3.0 |

| Dichloromethane (DCM) or THF | Solvent | - |

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the starting amine (1.0 eq) in the chosen solvent (e.g., DCM). If starting from a hydrochloride salt, add the base (e.g., TEA, 3.0 eq) and stir for 15-30 minutes at room temperature to liberate the free amine.[24]

-

Reagent Addition: Add the di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture. If the reaction is exothermic, maintain the temperature below 30°C using an ice bath.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.[24]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected compound.

3.2 Sustainable Synthesis of the Core Amino Acid

Recent advancements have demonstrated a sustainable, enzymatic approach to synthesize the chiral core of the molecule. An engineered glutamate dehydrogenase can convert levulinic acid, a biomass-derived platform chemical, into (R)-4-aminopentanoic acid with high yield (>97%) and excellent enantiomeric excess (>99% ee).[13] This biocatalytic method represents a greener alternative to traditional chemical synthesis routes, utilizing cheap ammonia as the amino donor and producing minimal waste.[13] This (R)-4-aminopentanoic acid can then be protected using the protocol described in section 3.1.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic enabler in medicinal chemistry. Its utility in constructing stable and bioactive peptidomimetics, its potential as a scaffold for enzyme inhibitors, and its critical role in the linkers of next-generation therapeutics like PROTACs underscore its importance. By understanding its core properties and mastering the protocols for its application, drug discovery professionals can unlock new avenues for creating safer, more effective medicines. The logical application of its protected amine and reactive carboxyl functionalities provides a robust and reliable tool for building molecular complexity and advancing the frontier of pharmaceutical development.

References

-

Kaur, G. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ResearchGate. Available at: [Link]

-

Rathman, B. M., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-291. Available at: [Link]

-

Silverman, R. B., & Nanavati, S. M. (1992). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry, 57(23), 6265-6272. Available at: [Link]

-

Lee, K., et al. (2022). Cell-free Biosynthesis of Peptidomimetics. Journal of Microbiology and Biotechnology, 32(12), 1503-1512. Available at: [Link]

-

Li, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 801089. Available at: [Link]

-

Bekes, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Available at: [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-299. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]

-

Singh, Y., & Sharma, P. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. Available at: [Link]

-

Conway, L., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1-2), 118-123. Available at: [Link]

-

BOC Sciences. This compound CAS NO.172833-22-6. Available at: [Link]

-

Zuckermann, R. N., & Kodadek, T. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Bioconjugate chemistry, 21(8), 1379-1384. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Available at: [Link]

-

HALPERN, Y., & COHEN, S. (1951). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. Journal of bacteriology, 62(6), 751-755. Available at: [Link]

-

Chen, Z., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 27(19), 6509. Available at: [Link]

-

Alabi, S., & Crews, C. M. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Biological Chemistry, 297(1), 100647. Available at: [Link]

-

University of Bristol. Combinatorial libraries: strategies and methods for 'lead' discovery. Available at: [Link]

-

Drug Discovery and Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Available at: [Link]

-

Fiveable. Combinatorial chemistry | Medicinal Chemistry Class Notes. Available at: [Link]

-

Li, K., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. RSC medicinal chemistry, 14(3), 360-383. Available at: [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(9), 2279. Available at: [Link]

-

Huffman, M. A., & Fryszkowska, A. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 8(11), 555. Available at: [Link]

-

Liu, W., et al. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. European journal of medicinal chemistry, 207, 112720. Available at: [Link]

-

Carradori, S., et al. (2024). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. European Journal of Medicinal Chemistry, 269, 116315. Available at: [Link]

-

Sharma, S. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharmaceutical Science and Innovation, 3(1), 10-18. Available at: [Link]

Sources

- 1. This compound | CAS: 172833-22-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. usbio.net [usbio.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. fiveable.me [fiveable.me]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, CasNo.172833-22-6 BOC Sciences United States [bocscichem.lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell-free Biosynthesis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PROTAC targeted protein degraders: the past is prologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

N-Boc-4-aminopentanoic Acid: A Keystone Gamma-Amino Acid Analogue for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolving Landscape of Neuromodulation and Peptidomimetics

The intricate signaling network of the central nervous system (CNS) presents a formidable challenge and a vast opportunity for therapeutic intervention. At the heart of inhibitory neurotransmission lies gamma-aminobutyric acid (GABA), a molecule whose structural simplicity belies its profound physiological importance.[1] Dysfunction in the GABAergic system is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[1] However, the therapeutic application of GABA itself is hampered by its inability to efficiently cross the blood-brain barrier.[1] This limitation has catalyzed the exploration of GABA analogues—molecules designed to mimic the structure and function of GABA while possessing improved pharmacokinetic properties.

Simultaneously, the field of drug discovery has witnessed a paradigm shift towards peptidomimetics. These are molecules that replicate the key pharmacophoric features of peptides but are engineered to overcome the inherent metabolic instability and poor oral bioavailability of their natural counterparts. Non-canonical amino acids, which deviate from the 20 proteinogenic structures, are fundamental building blocks in the construction of these sophisticated therapeutic agents.

This guide focuses on a molecule that sits at the intersection of these two exciting fields: N-Boc-4-aminopentanoic acid . As a protected gamma-amino acid analogue, it serves as a versatile and strategically vital building block for the synthesis of novel GABAergic modulators and complex peptidomimetics. This document, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of its synthesis, characterization, conformational rationale, and applications, grounded in established scientific principles and methodologies.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a derivative of 4-aminopentanoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to its utility in multi-step organic synthesis. The Boc group is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, providing orthogonal protection in complex synthetic routes.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 172833-22-6 | [2][3] |

| Molecular Formula | C10H19NO4 | [2][3] |

| Molecular Weight | 217.26 g/mol | [4] |

| Appearance | White to off-white powder/solid | [3] |

| Storage Temperature | 4°C | [2] |

Spectroscopic Characterization:

Table 2: Representative Spectroscopic Data (based on N-Boc-5-aminopentanoic acid)

| Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), and methylene protons of the pentanoic acid chain. The chemical shifts of the methylene protons alpha to the carbonyl and the nitrogen will be deshielded. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbonyl carbon of the carboxylic acid (~175-180 ppm), and the carbons of the pentanoic acid backbone.[5] |

| IR Spectroscopy | Characteristic absorptions for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).[1][4] |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+, as well as characteristic fragmentation patterns, such as the loss of the Boc group.[4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is a robust and self-validating system, designed to yield a highly purified product.

Experimental Protocol: N-Boc Protection of 4-Aminopentanoic Acid

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Aminopentanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminopentanoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

-